SBI-425

Übersicht

Beschreibung

SBI-425 ist ein potenter und oral bioverfügbarer Inhibitor der gewebeunspezifischen alkalischen Phosphatase. Dieses Enzym spielt eine entscheidende Rolle bei der Mineralisierung der Knochenmatrix, indem es extrazelluläres anorganisches Pyrophosphat zu Phosphat hydrolysiert. This compound hemmt die gewebeunspezifische alkalische Phosphatase im Gefäßsystem effektiv, verbessert kardiovaskuläre Parameter und das Überleben ohne erkennbare Veränderungen im Knochen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SBI-425 beinhaltet die Optimierung einer zuvor beschriebenen Reihe von Inhibitoren der gewebeunspezifischen alkalischen Phosphatase. Das Schlüsselzwischenprodukt bei der Synthese ist 5-((5-Chlor-2-methoxyphenyl)sulfonamido)nicotinamid. Der Syntheseweg umfasst die folgenden Schritte:

Nitrierung: Das Ausgangsmaterial wird einer Nitrierung unterzogen, um eine Nitrogruppe einzuführen.

Reduktion: Die Nitrogruppe wird zu einem Amin reduziert.

Sulfonierung: Das Amin wird dann sulfoniert, um das Sulfonamid zu bilden.

Kupplung: Das Sulfonamid wird mit Nicotinsäure gekoppelt, um das Endprodukt zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von Durchflussreaktoren und automatisierten Systemen gewährleistet eine gleichbleibende Produktionsqualität .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SBI-425 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen in this compound durch andere Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound, die für die weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der gewebeunspezifischen alkalischen Phosphatase zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation der Gehirn-Immun-Achse und neuroimmunen Störungen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die gewebeunspezifische alkalische Phosphatase hemmt. Diese Hemmung verhindert die Hydrolyse von extrazellulärem anorganischem Pyrophosphat zu Phosphat und erhält so das richtige Verhältnis von Phosphat zu anorganischem Pyrophosphat. Dieser Mechanismus trägt dazu bei, pathologische Weichteilverkalkung zu verhindern und die kardiovaskuläre Gesundheit zu verbessern .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

SBI-425 has been investigated for its role in preventing medial arterial calcification (MAC) and other cardiovascular complications associated with CKD. Studies have shown that daily oral administration of this compound significantly reduces MAC in CKD mouse models, leading to improved survival rates and reduced cardiac hypertrophy.

Case Study: Efficacy in CKD Models

- Study Design : Chronic kidney disease mouse models were treated with this compound.

- Results :

- Cumulative Survival : Control mice showed a significant drop in survival rates post-phosphorus loading, while this compound-treated groups maintained 100% survival probability.

- Cardiac Hypertrophy : this compound administration led to a marked reduction in cardiac hypertrophy compared to vehicle controls .

| Treatment Group | Cumulative Survival (%) | Cardiac Hypertrophy Reduction (%) |

|---|---|---|

| Control | 57.1 | N/A |

| SBI-10 | 100 | Significant |

| SBI-30 | 100 | Significant |

Neuroinflammatory Disorders

This compound's impact on neuroinflammation has been explored through its effects on TNAP activity in the brain during systemic inflammation. In a sepsis model, the administration of this compound was associated with altered T-cell populations and reduced neuroinflammatory markers.

Case Study: Neuroinflammation During Sepsis

- Study Design : Mice were subjected to experimental sepsis and treated with this compound.

- Results :

| Time Point Post-Treatment | CD4+ Foxp3+ T Cells (MFI) | CD8+ Foxp3+ T Cells (MFI) |

|---|---|---|

| Vehicle | High | High |

| This compound | Low | Low |

Ectopic Calcification

This compound has shown promise in treating conditions characterized by ectopic calcification, such as pseudoxanthoma elasticum. Its ability to inhibit TNAP has been linked to reduced calcification in various tissues, including vascular smooth muscle cells.

Case Study: Pseudoxanthoma Elasticum Model

- Study Design : Transgenic mouse models overexpressing TNAP were treated with this compound.

- Results :

| Treatment Group | Coronary Calcium (μm²) | Lipid Levels (μm²) |

|---|---|---|

| Control | 144,622 | 77,317 |

| This compound | 78,838 | 30,754 |

Wirkmechanismus

SBI-425 exerts its effects by selectively inhibiting tissue-nonspecific alkaline phosphatase. This inhibition prevents the hydrolysis of extracellular inorganic pyrophosphate to phosphate, thereby maintaining the correct ratio of phosphate to inorganic pyrophosphate. This mechanism helps prevent pathological soft-tissue calcification and improves cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Levamisol: Ein weiterer Inhibitor der alkalischen Phosphatase, jedoch mit unterschiedlicher Selektivität und Bioverfügbarkeit.

Tetramisol: Ähnlich wie Levamisol, als Inhibitor der alkalischen Phosphatase eingesetzt.

Natriumorthovanadat: Ein breitspektriger Phosphatase-Inhibitor mit unterschiedlicher Spezifität.

Einzigartigkeit von SBI-425

This compound ist einzigartig aufgrund seiner hohen Selektivität für die gewebeunspezifische alkalische Phosphatase und seiner oralen Bioverfügbarkeit. Im Gegensatz zu anderen Inhibitoren beeinflusst this compound nicht die Knochenmineralisierung, was es zu einer sichereren Option für die Langzeitverwendung macht .

Biologische Aktivität

SBI-425 is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme involved in various physiological and pathological processes, including bone mineralization and vascular calcification. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is characterized by its ability to inhibit TNAP effectively. It was discovered as part of a series of compounds designed to target this enzyme selectively. The compound has shown promising results in preclinical studies, demonstrating significant potential in treating conditions associated with aberrant TNAP activity.

This compound exerts its biological effects primarily through the inhibition of TNAP activity. This inhibition is crucial during inflammatory states, such as sepsis, where TNAP contributes to neuroinflammation and immune dysregulation. Research indicates that this compound administration can suppress TNAP activity in various tissues, including the brain and plasma, thereby mitigating the detrimental effects associated with excessive TNAP activity during systemic inflammation .

Pharmacodynamics and Pharmacokinetics

This compound has been evaluated for its pharmacokinetic properties, revealing a favorable profile for oral administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Clearance (Cl) | 5.14 mL/min/kg |

| Volume of Distribution (Vd) | 1.03 L/kg |

| Maximum Concentration (C_max) | 178 µg/mL |

| Area Under Curve (AUC) | 848 µg·hr/mL |

| Half-life (t_1/2) | 2.3 hours |

| Bioavailability (%F) | 58% |

These results indicate that this compound achieves robust plasma concentrations following oral dosing, with sustained inhibition of TNAP activity observed for up to 24 hours post-administration .

In Vivo Studies

In vivo studies using murine models have demonstrated the efficacy of this compound in various experimental setups. For instance, in a model of acute systemic inflammation induced by cecal ligation and puncture, this compound administration resulted in:

- Reduced TNAP activity : Significant decreases were observed in brain and plasma samples post-treatment.

- Neuroinflammation modulation : The compound was shown to enhance neuroinflammatory responses while promoting peripheral immunosuppression during late-stage sepsis .

In another study, mice treated with this compound exhibited improved outcomes in terms of inflammation markers compared to control groups receiving vehicle solutions .

Case Study 1: Vascular Calcification

This compound has been investigated for its role in preventing vascular calcification—a condition often exacerbated by elevated TNAP levels. In preclinical models, treatment with this compound resulted in significant reductions in calcification markers and improved vascular health metrics .

Case Study 2: Genetic Disorders

In models simulating genetic disorders such as generalized arterial calcification of infancy (GACI) and pseudoxanthoma elasticum (PXE), this compound demonstrated the ability to inhibit pathological calcification processes effectively. The compound's selective action on TNAP provided a novel therapeutic avenue for managing these conditions .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of SBI-425, and how is this characterized experimentally?

this compound is a potent, orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Its mechanism involves competitive binding to TNAP’s active site, reducing enzymatic activity critical for hydrolyzing pyrophosphate (PPi), a calcification inhibitor. Experimental characterization includes:

- In vitro assays : IC₅₀ and IC₉₀ determination using PPi hydrolysis assays .

- In vivo validation : Plasma TNAP activity inhibition (>90% at 8 hours post-oral dosing) and correlation with reduced vascular calcification in murine models .

- Selectivity profiling : Screening against other alkaline phosphatases (e.g., intestinal AP, placental AP) to confirm specificity .

Q. Which preclinical models are most relevant for studying this compound’s effects on vascular calcification?

Key models include:

- TNAP-overexpressing (TNAP-OE) mice : To study this compound’s efficacy in blocking medial artery calcification (MAC). Outcomes include aortic calcification volume (µCT analysis) and survival rates .

- Chronic kidney disease (CKD) models : Rat CKD models with uremic calcification, though species-specific responses (e.g., limited TNAP inhibition in rats vs. mice) require careful dose optimization .

- Warfarin-induced calcification models : To assess this compound’s ability to reverse pathological calcification .

Q. How is this compound’s pharmacokinetic (PK) profile assessed in preclinical studies?

Methodologies include:

- Plasma and tissue concentration analysis : Mass spectrometry quantifies this compound levels after oral (10 mg/kg) or intravenous (2 mg/kg) administration. Key PK parameters: AUC, t₁/₂, and bioavailability (>50% in mice) .

- Blood-brain barrier (BBB) penetration : Low brain:plasma ratios (<0.01) confirm limited BBB crossing in healthy mice, measured via homogenized brain tissue analysis .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in calcification models be resolved?

Conflicts arise from species-specific TNAP expression (e.g., rats vs. mice) and disease model variability:

- Species considerations : Rats show weaker systemic TNAP inhibition by this compound compared to mice. Mitigation involves species-specific dosing or genetic models (e.g., conditional TNAP overexpression) .

- Dose optimization : Higher doses may be required in resistant models, but bone toxicity must be monitored (e.g., no changes in bone volume or growth rates at 10 mg/kg in mice) .

- Biomarker validation : Measure plasma PPi levels and aortic Alpl mRNA expression to confirm target engagement .

Q. What methodologies are recommended to evaluate this compound’s brain-immune axis modulation during systemic inflammation?

- Neuroinflammation assays : Quantify Iba1+ microglia in brain cortex sections (immunohistochemistry) post-SBI-425 treatment in septic mice. Reduced microglial activation indicates TNAP’s role in neuroinflammation .

- Behavioral and survival endpoints : Use cecal ligation and puncture (CLP) sepsis models to assess survival rates and clinical severity scores. Conditional TNAP overexpression in brain endothelial cells improves outcomes, suggesting BBB-protective effects .

- Cytokine profiling : Measure IL-6, TNF-α, and other inflammatory markers in plasma and brain homogenates to link TNAP inhibition to immune dysregulation .

Q. How can researchers optimize dose-response relationships for this compound in chronic disease models?

- Temporal inhibition studies : Single-dose PK/PD analysis (e.g., plasma TNAP activity inhibition >75% at 8 hours; ~50% at 24 hours) guides dosing frequency .

- Bone safety thresholds : Monitor bone volume (OV/TV) and growth rates (Alizarin red/calcein labeling) to avoid off-target skeletal effects, particularly in long-term studies .

- Computational modeling : Integrate in vitro IC₉₀ values and in vivo PK data to predict effective doses across tissues .

Q. What experimental controls are critical when assessing this compound’s off-target effects?

- Enzyme selectivity panels : Screen against 35+ targets (e.g., CYP3A4) to rule out nonspecific interactions .

- Vehicle controls : Account for solvent effects (e.g., DMSO) in cell-based assays, particularly in endothelial barrier function studies .

- Genetic controls : Use TNAP-knockout or conditional overexpression models to isolate TNAP-specific effects .

Q. How should conflicting data on this compound’s impact on endothelial barrier function be interpreted?

- Proinflammatory stimuli : this compound exacerbates BBB dysfunction in human brain endothelial cells under inflammatory conditions, highlighting context-dependent effects. Controls must include baseline barrier integrity measurements (e.g., transendothelial electrical resistance) .

- Dose-timing experiments : Administer this compound at different sepsis phases (early vs. late) to dissect its dual roles in inflammation and calcification .

Eigenschaften

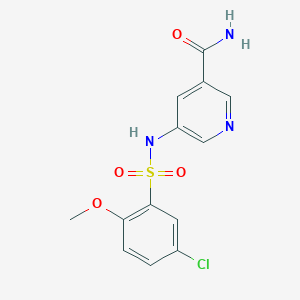

IUPAC Name |

5-[(5-chloro-2-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O4S/c1-21-11-3-2-9(14)5-12(11)22(19,20)17-10-4-8(13(15)18)6-16-7-10/h2-7,17H,1H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAITEDLNTYIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.